molecular formula C4H4Br2N4 B3181185 3,5-Dibromopyrazine-2,6-diamine CAS No. 58885-20-4

3,5-Dibromopyrazine-2,6-diamine

Cat. No.: B3181185
CAS No.: 58885-20-4
M. Wt: 267.91 g/mol
InChI Key: AKLAFGNOMZXJIJ-UHFFFAOYSA-N
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Description

3,5-Dibromopyrazine-2,6-diamine is a chemical compound with the molecular formula C₄H₄Br₂N₄ and a molecular weight of 267.91 g/mol It is a derivative of pyrazine, a nitrogen-containing heterocycle, and features two bromine atoms and two amino groups attached to the pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dibromopyrazine-2,6-diamine can be synthesized through several methods. One common approach involves the bromination of pyrazine-2,6-diamine using N-bromosuccinimide in the presence of water and dimethyl sulfoxide at room temperature for four hours . This method ensures the selective bromination at the 3 and 5 positions of the pyrazine ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromopyrazine-2,6-diamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The amino groups can participate in redox reactions, leading to the formation of different oxidation states of the compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products can include azides, nitriles, or substituted amines.

    Oxidation Products: Oxidation can lead to the formation of nitroso or nitro derivatives.

    Reduction Products: Reduction typically yields primary or secondary amines.

Scientific Research Applications

3,5-Dibromopyrazine-2,6-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Dibromopyrazine-2,6-diamine involves its interaction with molecular targets through its amino and bromine substituents. The compound can act as a ligand, forming coordination complexes with metal ions. It can also participate in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity towards biological targets . The exact pathways and molecular targets depend on the specific application and the nature of the interacting species.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dibromopyrazine-2,6-diamine is unique due to the presence of both amino and bromine substituents on the pyrazine ring, which imparts distinct chemical reactivity and biological activity. The specific positioning of these substituents allows for selective interactions and reactions that are not possible with other similar compounds.

Properties

IUPAC Name

3,5-dibromopyrazine-2,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4Br2N4/c5-1-3(7)10-4(8)2(6)9-1/h(H4,7,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKLAFGNOMZXJIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(C(=N1)N)Br)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Br2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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